molecular formula C4H2N8O4 B12549915 1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- CAS No. 155438-11-2

1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-

Cat. No.: B12549915
CAS No.: 155438-11-2
M. Wt: 226.11 g/mol
InChI Key: ZDOVUEIQDWPQDL-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- is a heterocyclic compound known for its energetic properties. It is structurally characterized by the presence of oxadiazole rings and an azo linkage, which contribute to its high density and low melting point.

Preparation Methods

The synthesis of 1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- can be achieved through two primary methods :

  • Reaction with Gaseous Ammonia

      Procedure: 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole is reacted with gaseous ammonia in toluene at 0–5°C.

      Conditions: The mixture is stirred for 1 hour at temperatures below 5°C, followed by filtration and purification through flash column chromatography.

      Yield: This method yields the compound as a white powder, which can be further purified by recrystallization from chloroform.

  • Partial Oxidation

      Procedure: 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole is partially oxidized using 35% hydrogen peroxide in concentrated sulfuric acid.

      Conditions: The reaction is carried out under controlled conditions to ensure partial oxidation.

      Yield: This method also produces the compound in a purified form.

Chemical Reactions Analysis

1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- undergoes various chemical reactions, including :

  • Oxidation

      Reagents: Hydrogen peroxide in sulfuric acid.

      Products: Partial oxidation leads to the formation of the desired compound.

  • Substitution

      Reagents: Nucleophiles such as alkoxy, azido, hydraznyl, or alkylamino groups.

      Conditions: Depending on the nucleophile and reaction conditions, substitution of the nitro group occurs.

      Products: Formation of substituted derivatives or intramolecular cyclization products.

Scientific Research Applications

1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- has several scientific research applications :

    Energetic Materials: Due to its high density and energetic properties, it is used as a secondary explosive and oxidizer in various applications.

    Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds and energetic materials.

    Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.

    Industry: Its properties make it suitable for use in industrial applications requiring high-energy materials.

Mechanism of Action

The mechanism of action of 1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- involves its energetic properties :

    Molecular Targets: The compound interacts with molecular targets through its nitro and azo groups.

    Pathways: It undergoes decomposition under specific conditions, releasing energy in the form of heat and gas, which is characteristic of energetic materials.

Comparison with Similar Compounds

1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- can be compared with other similar compounds :

    3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Similar in structure but differs in the presence of an additional nitro group.

    4-[(4-Nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine: Contains an azoxyl group, leading to different energetic properties.

    1,2,4-Oxadiazole-derived compounds: These compounds have variations in the oxadiazole ring and different substituents, affecting their reactivity and applications.

Properties

IUPAC Name

4-[(4-nitro-1,2,5-oxadiazol-3-yl)diazenyl]-1,2,5-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N8O4/c5-1-2(9-15-8-1)6-7-3-4(12(13)14)11-16-10-3/h(H2,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOVUEIQDWPQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1N=NC2=NON=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465456
Record name 1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155438-11-2
Record name 1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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